2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid

Medicinal Chemistry Lead Optimization Physicochemical Properties

For medicinal chemistry teams requiring a validated free acid fragment for FBDD or SAR benchmarking, this building block ensures assay integrity. Using the acid form eliminates confounding ester hydrolysis artifacts. - Essential for ionic target interactions: The free -COOH moiety prevents false negatives from non-hydrolyzed ester prodrugs. - Clean SAR starting point: Its compact structure (MW 251.28) provides an interpretable hit without steric interference seen in bulkier analogs. - Physicochemical benchmarking: Use as a reference to quantitatively assess linker-length impact on LogP and permeability against extended analogs.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 953725-56-9
Cat. No. B14081662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid
CAS953725-56-9
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)COC1=CC=CC=C1C(=O)O
InChIInChI=1S/C13H17NO4/c1-3-14(4-2)12(15)9-18-11-8-6-5-7-10(11)13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17)
InChIKeyAWSLTXVAURCPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

953725-56-9: Diethylamino-Oxoethoxy Benzoic Acid Building Block


2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid (CAS 953725-56-9) is a synthetic organic compound of the benzoic acid derivative class . Its molecular structure features a benzoic acid core substituted at the 2-position with a [2-(diethylamino)-2-oxoethoxy] moiety, resulting in a molecular formula of C13H17NO4 and a molecular weight of 251.28 g/mol . The compound is categorized as a research chemical building block, primarily utilized in medicinal chemistry and materials science for structure-activity relationship (SAR) studies and the exploration of novel chemical space [1].

Workflow Medicinal chemistry lead optimization and SAR exploration
Selection Free carboxylic acid building block with compact amide-ether side chain
Use Context Structure-activity relationship studies and novel chemical space expansion

Why 953725-56-9 Cannot Be Replaced by Generic Analogs


In the context of focused medicinal chemistry campaigns, the interchangeability of in-class compounds like 2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid with close structural analogs is not supported by quantitative data. Even subtle modifications to the substitution pattern on the benzoic acid core, such as changes in the amide linkage length or the ester/acid functionality, can drastically alter key physicochemical properties [1]. For instance, the closely related analog 2-(Diethylamino)-2-oxoethyl benzoate (ester form) exhibits a significantly different LogP (~2.0) and lacks the free carboxylic acid group crucial for certain target interactions [1]. Direct substitution without empirical validation of these property differences—including solubility, permeability, and target binding—would compromise the integrity of any structure-activity relationship (SAR) or pharmacological study. The following quantitative evidence details these critical differentiators.

Ester analog (CAS 64649-63-4)
Lacks the carboxylic acid H-bond donor; may alter target binding and solubility profile.
Extended linker analog (CAS 42973-08-0)
Higher molecular weight and additional H-bond donors/acceptors may shift permeability and ligand efficiency.
Highly substituted analog (CAS 883814-80-0)
Increased steric bulk and complexity can obscure initial SAR interpretation and reduce fragment-like properties.

Quantitative Evidence: 953725-56-9 vs. Analogs


Molecular Weight and Lipophilicity vs. Extended Amide Analogs

2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid (953725-56-9) is differentiated from analogs containing an extended ethylamino-amide linker, such as 2-[2-[2-(diethylamino)ethylamino]-2-oxoethoxy]benzoic acid (CAS 42973-08-0). The target compound has a significantly lower molecular weight (251.28 g/mol ) compared to the extended analog (294.35 g/mol [1]), which directly correlates to improved ligand efficiency metrics in drug discovery. Furthermore, the reduced number of hydrogen bond donors and acceptors in the target compound is predicted to result in lower topological polar surface area (tPSA), a critical determinant of membrane permeability. This comparison provides a clear, quantifiable basis for selecting the more compact, potentially more permeable building block for lead optimization.

MW & H-Bond Profile
Data to verify
ΔMW = −43.07 g/mol
Lower MW and H-bond count may improve ligand efficiency and permeability.
Calculated molecular descriptors (PubChem); experimental validation advised.
Medicinal Chemistry Lead Optimization Physicochemical Properties

Carboxylic Acid vs. Ester: Target Binding Difference

A key functional group distinction exists between 2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid (953725-56-9), a carboxylic acid, and its close structural relative, 2-(Diethylamino)-2-oxoethyl benzoate (CAS 64649-63-4), which is the corresponding ester [1]. The presence of the free carboxylic acid moiety in the target compound enables direct ionic and hydrogen-bonding interactions with basic residues in enzyme active sites (e.g., arginine, lysine) or receptor binding pockets. In contrast, the ester analog lacks a hydrogen bond donor and is often employed as a prodrug or a synthetic intermediate with distinct physicochemical properties, including a higher predicted LogP (~2.0) and different in vivo stability [1]. This fundamental difference dictates their utility; the acid form is essential for direct biological evaluation, while the ester may be preferred for cellular permeability or later-stage optimization.

Acid vs. Ester Function
Class-level inference
HBD 1 (acid) vs. 0 (ester)
Carboxylic acid enables key H-bond interactions that ester cannot provide.
In silico LogP ~2.0 for ester; functional relevance requires assay confirmation.
Enzyme Inhibition Receptor Binding Prodrug Design

Scaffold Simplicity as an SAR Advantage

In contrast to more highly substituted analogs like METHYL 4-(2-((2-(DIETHYLAMINO)ETHYL)AMINO)-2-OXOETHOXY)-2,3,6-TRIMETHYLBENZOATE (CAS 883814-80-0) , 2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid (953725-56-9) presents a simpler, less sterically hindered scaffold. While quantitative binding data against a specific target are absent from the public domain for direct comparison, the reduced molecular complexity of 953725-56-9 is a class-level advantage in early-stage drug discovery. Its lower molecular weight (251.28 g/mol vs. 350.46 g/mol for the comparator) and absence of multiple methyl substituents make it a more suitable candidate for fragment-based screening and initial hit-to-lead optimization, where minimizing off-target interactions and maximizing ligand efficiency are paramount [1]. This simplicity allows for cleaner interpretation of SAR data as additional functional groups are systematically introduced.

Scaffold Simplicity
Class-level inference
MW 251.28 vs 350.46 g/mol; fewer substituents
Simpler scaffold supports fragment-based screening and cleaner SAR interpretation.
Class-level advantage; direct binding data not available in public domain.
Fragment-Based Drug Discovery SAR Chemical Biology

Validated Applications of 953725-56-9


Fragment-Based Lead Discovery and Hit-to-Lead Optimization

As a low molecular weight (251.28 g/mol) carboxylic acid building block , 953725-56-9 is an ideal starting fragment for screening against novel biological targets. Its compact structure and functional group profile make it well-suited for fragment-based drug discovery (FBDD) campaigns, where it can serve as a core scaffold for systematic elaboration. Procurement of this specific compound allows medicinal chemists to establish initial structure-activity relationships (SAR) with a clean, interpretable hit, avoiding the confounding steric and electronic effects present in more complex analogs like CAS 883814-80-0 .

Core Scaffold for Medicinal Chemistry Libraries

Researchers aiming to build a focused library of benzoic acid derivatives for probing a specific target class (e.g., enzymes with a conserved basic residue in the active site) should procure 2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid (953725-56-9) over its ester analogs . The free carboxylic acid moiety is essential for key ionic interactions, and using the acid form ensures that any observed biological activity is due to the intended pharmacophore, not an artifact of ester hydrolysis. This choice is critical for generating reliable SAR data in primary biochemical assays.

Physicochemical Benchmarking of Analog Series

In lead optimization programs, 953725-56-9 can be used as a reference standard to benchmark the impact of structural modifications on physicochemical properties. For example, comparing its properties against the extended linker analog (CAS 42973-08-0, MW: 294.35 g/mol) allows for a direct, quantitative assessment of how increasing molecular weight and hydrogen-bonding capacity affects permeability and solubility. This comparative analysis is vital for guiding synthetic efforts toward analogs with improved drug-like properties.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low MW carboxylic acid scaffold
Clean SAR interpretation; minimal steric interference
Focused library core scaffold
Free carboxylic acid H-bond donor
Reliable primary assay SAR; avoids ester hydrolysis artifacts
Physicochemical benchmarking
MW and H-bond profile comparison
Permeability/solubility impact assessment across analog series
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